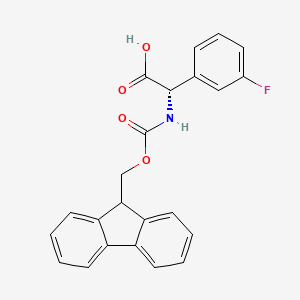
4-bromo-1H-pyrazole-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1H-pyrazole-1-sulfonyl chloride is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a sulfonyl chloride group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1H-pyrazole-1-sulfonyl chloride typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of 1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Sulfonylation: The 4-bromo-1H-pyrazole is then treated with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents and reagents to ensure high yield and purity while minimizing waste and energy consumption .
化学反応の分析
Types of Reactions
4-bromo-1H-pyrazole-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Electrophilic Substitution: The bromine atom at the 4-position can participate in electrophilic substitution reactions, allowing for further functionalization of the pyrazole ring.
Coupling Reactions: The compound can undergo coupling reactions with organometallic reagents, such as Suzuki or Sonogashira couplings, to form various substituted pyrazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are common reagents.
Electrophilic Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a catalyst (e.g., Lewis acids) are used.
Coupling Reactions: Palladium or copper catalysts, along with appropriate ligands and bases, are typically employed.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution with amines.
Substituted Pyrazoles: Formed from electrophilic substitution or coupling reactions.
科学的研究の応用
4-bromo-1H-pyrazole-1-sulfonyl chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-bromo-1H-pyrazole-1-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with target molecules. In biological systems, it can inhibit enzymes by reacting with nucleophilic residues in the active site, thereby blocking the enzyme’s activity.
類似化合物との比較
Similar Compounds
4-bromo-1H-pyrazole: Lacks the sulfonyl chloride group but can undergo similar electrophilic substitution reactions.
1H-pyrazole-1-sulfonyl chloride: Lacks the bromine atom but retains the reactivity of the sulfonyl chloride group.
4-chloro-1H-pyrazole-1-sulfonyl chloride: Similar structure with chlorine instead of bromine, leading to slightly different reactivity and properties.
Uniqueness
4-bromo-1H-pyrazole-1-sulfonyl chloride is unique due to the combination of the bromine atom and the sulfonyl chloride group, which provides a distinct reactivity profile. This allows for a broader range of chemical transformations and applications compared to its analogs.
特性
分子式 |
C3H2BrClN2O2S |
|---|---|
分子量 |
245.48 g/mol |
IUPAC名 |
4-bromopyrazole-1-sulfonyl chloride |
InChI |
InChI=1S/C3H2BrClN2O2S/c4-3-1-6-7(2-3)10(5,8)9/h1-2H |
InChIキー |
SAEVKHAYAPOABE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1S(=O)(=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


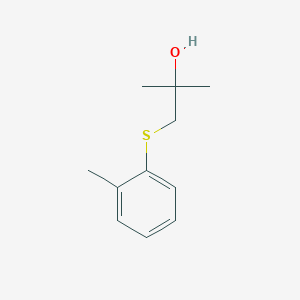
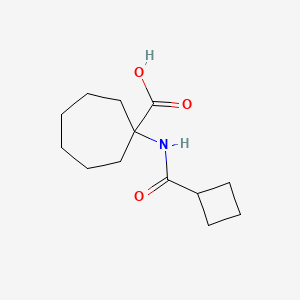
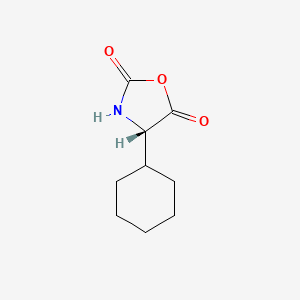
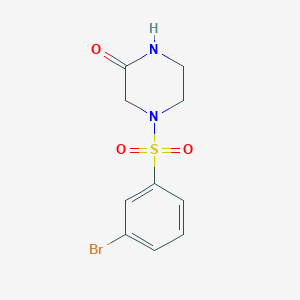
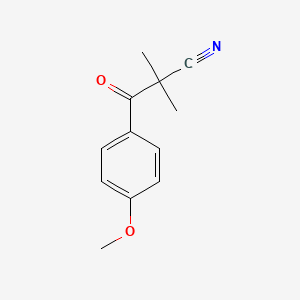

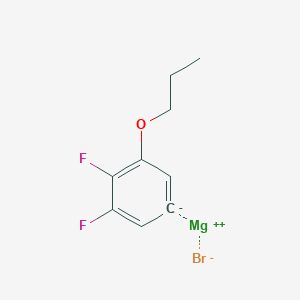
![(3AS,6aS)-2-methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]oxazole](/img/structure/B14896174.png)
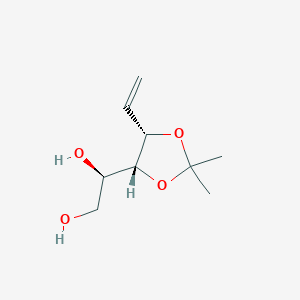
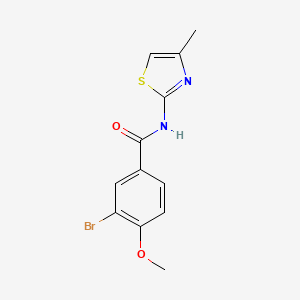
![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)


